![molecular formula C20H24O11 B8069436 (3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8069436.png)

(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Übersicht

Beschreibung

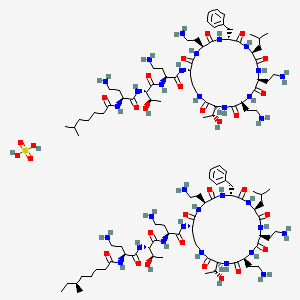

Ginkgolide C is a biologically active compound found in the Ginkgo biloba tree, one of the oldest living tree species. It belongs to the class of diterpenoid trilactones and is known for its complex molecular structure, which includes six five-membered rings. Ginkgolide C is one of several ginkgolides, which also include ginkgolide A, B, J, and M . These compounds are primarily extracted from the root bark and leaves of the Ginkgo biloba tree .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Ginkgolid C ist aufgrund seiner komplizierten molekularen Struktur sehr komplex. Eine Methode beinhaltet die Verwendung von Geranylgeranylpyrophosphat als Ausgangsmaterial, das eine Reihe von Cyclisierungen und Oxidationen durchläuft, um das Ginkgolid-Gerüst zu bilden . Der Prozess umfasst Schritte wie die intramolekulare allyliche Cyclisierung und die Verwendung spezifischer Enzyme wie Levopimaradiensynthase .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ginkgolid C erfolgt in der Regel durch Extraktion aus Ginkgo biloba Blättern. Der Prozess beinhaltet das Einweichen der Blätter in Ethanol, gefolgt von Flüssig-Flüssig-Partitionierung und Säulenchromatographie, um die Verbindung zu isolieren . Die Verwendung von makroporigem Reverse-Phase-Adsorptionsharz ist ebenfalls üblich, um eine hohe Reinheit und Ausbeute zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginkgolid C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Alkoholgruppen in Aldehyde oder Ketone.

Reduktion: Reduktion von Carbonylgruppen zu Alkoholen.

Substitution: Austausch von funktionellen Gruppen gegen andere, wie z. B. Halogene oder Alkylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von Ginkgolid C, die in der medizinischen Chemie weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Ginkgolid C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung komplexer Diterpenoidstrukturen und ihrer Synthesewege.

5. Wirkmechanismus

Ginkgolid C übt seine Wirkungen über verschiedene Mechanismen aus:

Entzündungshemmend: Hemmt die Aktivität des Plättchenaktivierungsfaktors und reduziert so Entzündungen.

Antioxidativ: Fängt freie Radikale ab und schützt die Zellen vor oxidativem Schaden.

Neurotransmitter-Regulation: Moduliert die Aktivität von Neurotransmittern wie Glutamat und Dopamin und trägt so zu seinen neuroprotektiven Wirkungen bei.

Vasomotorische Wirkungen: Verbessert die Durchblutung, indem es glatte Gefäßmuskelzellen beeinflusst.

Wirkmechanismus

Ginkgolide C exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the activity of platelet-activating factor, reducing inflammation.

Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.

Neurotransmitter Regulation: Modulates the activity of neurotransmitters like glutamate and dopamine, contributing to its neuroprotective effects.

Vasomotor Effects: Improves blood flow by affecting vascular smooth muscle cells.

Vergleich Mit ähnlichen Verbindungen

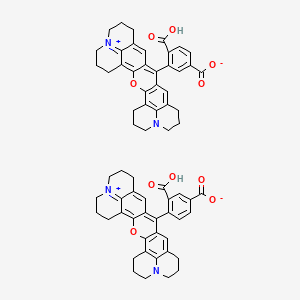

Ginkgolid C ist unter den Ginkgoliden einzigartig aufgrund seines spezifischen Hydroxylierungsmusters. Ähnliche Verbindungen umfassen:

Ginkgolid A: Fehlt die Hydroxylgruppe an der C-10-Position.

Ginkgolid B: Hat ein anderes Hydroxylierungsmuster im Vergleich zu Ginkgolid C.

Ginkgolid J: Isomer zu Ginkgolid B, aber mit anderen funktionellen Gruppen.

Ginkgolid M: Fehlt die tertiäre Hydroxylgruppe an der C-3-Position.

Diese Unterschiede in der Struktur tragen zu den unterschiedlichen biologischen Aktivitäten und therapeutischen Potenzialen jedes Ginkgolids bei.

Eigenschaften

IUPAC Name |

(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8+,9+,10-,11+,15+,17?,18?,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOGMTLMADGEOQ-BKGDODAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5C3([C@H]2O)C6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864569 | |

| Record name | Ginkgolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-76-6 | |

| Record name | Ginkgolide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15291-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B8069384.png)

![6-[2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoate](/img/structure/B8069395.png)

![(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8069403.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069427.png)

![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8069429.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069433.png)

![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8069434.png)